Sodium 8-hydroxynaphthalene-1,6-disulfonate
Overview
Description
Sodium 8-hydroxynaphthalene-1,6-disulfonate (SNDS) is a water-soluble ligand which is a derivative of naphthalene. It is known for its yellow-green fluorescent properties. It is also employed as a colorimetric reagent for titanium and known to produce colored complexes with chromium (VI), vanadium, and uranium .
Synthesis Analysis
The synthesis of Sodium 8-hydroxynaphthalene-1,6-disulfonate involves the Bucherer reaction to give 2-aminonaphthalene-6,8-disulfonic acid and subjected to caustic fusion at 200℃ to yield 2,8-dihydroxynaphthalene-6-sulfonic acid .Molecular Structure Analysis
The molecular formula of Sodium 8-hydroxynaphthalene-1,6-disulfonate is C10H6Na2O7S2 . The average mass is 348.260 Da and the monoisotopic mass is 347.935028 Da .Chemical Reactions Analysis
Sodium 8-hydroxynaphthalene-1,6-disulfonate is known to produce colored complexes with chromium (VI), vanadium, and uranium . It is also used as a coupling component for a wide range of azo colorants .Physical And Chemical Properties Analysis
Sodium 8-hydroxynaphthalene-1,6-disulfonate is a water-soluble ligand. It is known for its yellow-green fluorescent properties.Scientific Research Applications
Counterstain in Fluorescent Methods
Sodium Channel Blocker
This compound has been identified as a sodium channel blocker . Sodium channel blockers are often used in scientific research to study the function of sodium channels in cells and how they contribute to various physiological processes.
Histological Dye
It can be used as a histological dye . Histological dyes are used in microscopic or electron microscopic examination of cells and tissues to give contrast and highlight particular features of interest, such as nuclei and cytoplasm.
Fluorochrome
Sodium 8-hydroxynaphthalene-1,6-disulfonate can serve as a fluorochrome . Fluorochromes are fluorescent dyes used to stain biological specimens, which can then be observed under a fluorescence microscope.
Teratogenic Agent
This compound has been classified as a teratogenic agent . Teratogenic agents play a role in biological systems with adverse consequences in embryo developments, leading to birth defects, embryo death or altered development, growth retardation and functional defect.
Organic Sodium Salt
It is an organic sodium salt . Organic sodium salts are often used in scientific research for various purposes, including the study of chemical reactions, synthesis of other compounds, and as components in certain types of solutions.
Safety and Hazards
Mechanism of Action
- Sodium 8-hydroxynaphthalene-1,6-disulfonate is employed as a colorimetric reagent for titanium. It also forms colored complexes with chromium (VI), vanadium, and uranium .
- While its primary targets are not well-documented, it interacts with various metallic ions, including mercury (I), tin (IV), platinum (IV), gold (III), tellurium (VI), molybdenum (VI), iron (III), aluminum (III), chromium (III), and uranyl (II) .
- The compound likely forms coordination complexes with these metallic ions, resulting in color changes. These interactions are particularly sensitive to uranyl (II), iron (III), mercury (I), tin (IV), gold (III), and molybdenum (VI) .
Target of Action
Mode of Action
properties
IUPAC Name |
disodium;8-hydroxynaphthalene-1,6-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O7S2.2Na/c11-8-5-7(18(12,13)14)4-6-2-1-3-9(10(6)8)19(15,16)17;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHVAHCQOBQJQA-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2C(=C1)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Na2O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30232599 | |
Record name | Disodium 8-hydroxynaphthalene-1,6-disulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30232599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
83732-80-3 | |
Record name | Disodium 8-hydroxynaphthalene-1,6-disulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083732803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium 8-hydroxynaphthalene-1,6-disulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30232599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 8-hydroxynaphthalene-1,6-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.280 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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